2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Overview
Description
2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a benzamido group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-(dimethylamino)benzoic acid with 4,5-dimethylthiophene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamido or thiophene derivatives.
Scientific Research Applications
2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Investigated for its potential as an anti-cancer agent or as a drug delivery system.
Mechanism of Action
The mechanism of action of 2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: Known for its use in the Ehrlich reaction and as a fluorescent probe.
4-(dimethylamino)benzylidene-4-acetamideaniline: Studied for its thermal and optical properties.
4-(dimethylamino)benzylidene-4-nitroaniline: Used in non-linear optical applications.
Uniqueness
2-(4-(dimethylamino)benzamido)-N,4,5-trimethylthiophene-3-carboxamide stands out due to its combined structural features of a benzamido group and a thiophene ring, which confer unique electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[4-(dimethylamino)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-10-11(2)23-17(14(10)16(22)18-3)19-15(21)12-6-8-13(9-7-12)20(4)5/h6-9H,1-5H3,(H,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOODKUHZSXUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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